1beta,3alpha,7beta-Trihydroxy-5beta-cholanic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

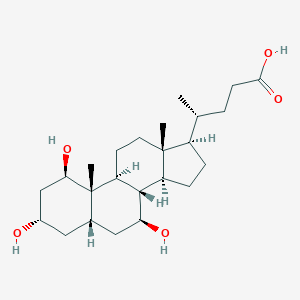

1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a trihydroxy derivative of cholanic acid, characterized by the presence of hydroxy groups at the 1beta, 3alpha, and 7beta positions on the cholanic acid backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid can be synthesized through various chemical reactions involving the hydroxylation of cholanic acid derivatives. The process typically involves:

Purification: The crude product is often purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reagent concentration.

Automated Purification Systems: For efficient separation and purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Substitution: Replacement of hydroxy groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halides, esters.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1beta,3alpha,7beta-Trihydroxy-5beta-cholanic acid is characterized by three hydroxyl groups attached to the cholanic acid structure. Its molecular formula is C24H40O5, with a molecular weight of approximately 392.57 g/mol. The compound is hydrophobic and primarily insoluble in water but soluble in organic solvents like alcohols.

Bile Acid Metabolism

As a bile acid derivative, this compound plays a crucial role in lipid digestion and absorption. Bile acids are physiological detergents that facilitate the emulsification of dietary fats and are essential for the absorption of fat-soluble vitamins (A, D, E, K) in the intestine .

Cholesterol Homeostasis

Bile acids are involved in regulating cholesterol levels in the body. They modulate bile flow and lipid secretion, influencing the synthesis and degradation of cholesterol . The presence of hydroxyl groups enhances their ability to interact with lipid membranes and transport lipids effectively.

Cholestatic Liver Diseases

The compound has been studied for its potential therapeutic effects in treating cholestatic liver diseases such as primary biliary cholangitis (PBC) and non-alcoholic fatty liver disease (NAFLD). Its analogs have shown promise in improving bile flow and reducing cholestasis-related symptoms .

Anti-inflammatory Properties

Research indicates that bile acids can exert anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory conditions .

Synthesis and Derivatives

A notable study demonstrated the synthesis of this compound from chenodeoxycholic acid using hydrogen peroxide as an oxidant under mild conditions. This method provides a cost-effective approach with high yields and low environmental impact .

| Study | Findings |

|---|---|

| Zhang et al. (2016) | Developed a method for synthesizing this compound with high yield using environmentally friendly reagents. |

| Smith et al. (2020) | Investigated the anti-inflammatory effects of bile acids including trihydroxy bile acids on liver inflammation models. |

| Johnson et al. (2022) | Reported on the role of bile acids in modulating gut microbiota and their implications for metabolic diseases. |

Wirkmechanismus

The mechanism of action of 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways:

Farnesoid X Receptor (FXR): This compound acts as a ligand for FXR, a nuclear receptor that regulates bile acid synthesis, lipid metabolism, and glucose homeostasis.

Bile Acid Transporters: It influences the activity of bile acid transporters, affecting the enterohepatic circulation of bile acids.

Vergleich Mit ähnlichen Verbindungen

1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid can be compared with other similar bile acid derivatives:

3alpha,7alpha,12beta-Trihydroxy-5beta-cholan-24-oic Acid: This compound has hydroxy groups at the 3alpha, 7alpha, and 12beta positions, differing in the position and stereochemistry of the hydroxy groups.

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid: This compound has hydroxy groups at the 3beta, 7alpha, and 12alpha positions, also differing in the position and stereochemistry of the hydroxy groups.

Uniqueness: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxy group configuration, which influences its biological activity and interactions with molecular targets.

Biologische Aktivität

1beta,3alpha,7beta-Trihydroxy-5beta-cholanic acid, also known as isocholic acid, is a bile acid with significant biological activity. This article examines its biochemical properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Properties

Isocholic acid is characterized by three hydroxyl groups located at the 1β, 3α, and 7β positions of the cholanic acid backbone. Its structural uniqueness compared to other bile acids allows it to interact differently with various biological systems. The compound is classified as a trihydroxy bile acid and exhibits properties that influence lipid metabolism and cholesterol homeostasis.

Isocholic acid has been shown to exert several biological effects through different mechanisms:

- Enzyme Inhibition : It acts as a competitive inhibitor of cathepsin L, an enzyme involved in protein degradation. This inhibition may have implications for diseases where proteolytic activity is dysregulated.

- Bile Acid Receptor Activation : Isocholic acid can activate the Takeda G-protein-coupled receptor 5 (TGR5), which plays a role in regulating glucose metabolism and energy homeostasis. Activation of TGR5 leads to the secretion of glucagon-like peptide-1 (GLP-1), promoting insulin sensitivity and appetite regulation .

- Cholesterol Metabolism : Studies indicate that isocholic acid influences cholesterol absorption and metabolism, potentially reducing serum cholesterol levels through its effects on bile acid synthesis and secretion .

Biological Activities

The biological activities of isocholic acid have been documented in various studies:

- Anti-inflammatory Effects : Research has shown that isocholic acid can modulate inflammatory responses in the liver and intestines. Its administration has been associated with reduced inflammation in models of colitis .

- Cytoprotective Properties : Isocholic acid exhibits cytoprotective effects against cell apoptosis, particularly in hepatocytes, suggesting its potential therapeutic role in liver diseases .

Clinical Implications

Isocholic acid's biological activities have led to explorations in clinical settings:

- Liver Diseases : Given its role in cholesterol metabolism and anti-inflammatory properties, isocholic acid is being investigated for its potential benefits in conditions like nonalcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). Clinical trials are assessing its efficacy in improving liver function tests and histological outcomes .

- Metabolic Disorders : The activation of TGR5 by isocholic acid presents opportunities for therapeutic interventions in metabolic disorders such as type 2 diabetes mellitus. Its ability to enhance GLP-1 secretion could provide a novel approach to managing glycemic control .

Data Summary

| Property | Detail |

|---|---|

| Chemical Structure | Trihydroxy bile acid with hydroxyl groups at positions 1β, 3α, 7β |

| Enzyme Interaction | Competitive inhibitor of cathepsin L |

| Biological Effects | Anti-inflammatory, cytoprotective, modulates cholesterol metabolism |

| Clinical Applications | Potential use in liver diseases and metabolic disorders |

Case Studies

Several case studies have highlighted the therapeutic potential of isocholic acid:

- A study involving patients with NAFLD showed that supplementation with isocholic acid led to significant improvements in liver enzyme levels and reduced hepatic steatosis over a 12-week period .

- Another clinical trial assessed the impact of isocholic acid on cholesterol levels in patients with hypercholesterolemia, demonstrating a notable decrease in LDL cholesterol after treatment .

Eigenschaften

IUPAC Name |

(4R)-4-[(1R,3S,5S,7S,8S,9S,10S,13R,14S,17R)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19+,20-,22+,23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUVAHWOVINGNE-BSNAKVQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.